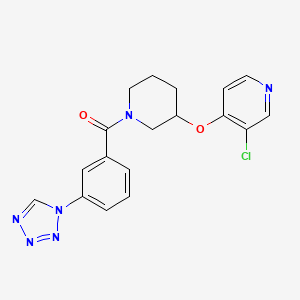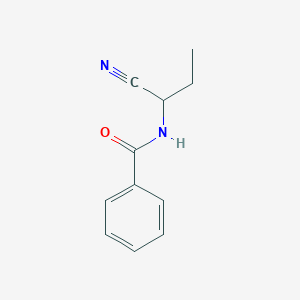
N-(1-cyanopropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanopropyl)benzamide: is an organic compound with the molecular formula C₁₁H₁₂N₂O It is characterized by the presence of a benzamide group attached to a cyanopropyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyanoacetylation of Amines: One of the primary methods for synthesizing N-(1-cyanopropyl)benzamide involves the cyanoacetylation of amines.
Direct Treatment: Another method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of cyanoacetylation and direct treatment can be scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(1-cyanopropyl)benzamide can undergo oxidation reactions, where the cyanopropyl group may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of N-(1-aminopropyl)benzamide.
Substitution: The compound can participate in substitution reactions, particularly at the benzamide moiety, leading to the formation of various substituted benzamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: N-(1-aminopropyl)benzamide.
Substitution: Substituted benzamides with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: N-(1-cyanopropyl)benzamide is used as a precursor in the synthesis of various heterocyclic compounds. Its unique structure allows it to participate in the formation of biologically active molecules .
Biology and Medicine: Its ability to form various biologically active compounds makes it a valuable intermediate in drug discovery .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of N-(1-cyanopropyl)benzamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to certain proteins or enzymes and modulating their activity. The cyanopropyl group and the benzamide moiety play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
- N-(1-cyclopropyl-ethyl)-N-phenyl-benzamide
- N-(1-cyclopropyl-ethyl)-4-methyl-N-phenyl-benzamide
- N-(1-cyclopropyl-ethyl)-2-methoxy-N-phenyl-benzamide
- N-(1-cyclopropyl-ethyl)-4-fluoro-N-phenyl-benzamide
- 2-chloro-N-(1-cyclopropyl-ethyl)-N-phenyl-benzamide
- 4-chloro-N-(1-cyclopropyl-ethyl)-N-phenyl-benzamide
Uniqueness: N-(1-cyanopropyl)benzamide is unique due to the presence of the cyanopropyl group, which imparts distinct chemical properties and reactivity. This differentiates it from other benzamide derivatives, which may have different substituents and, consequently, different chemical behaviors .
Propiedades
IUPAC Name |
N-(1-cyanopropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-10(8-12)13-11(14)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMIRZPPHTZDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2597519.png)
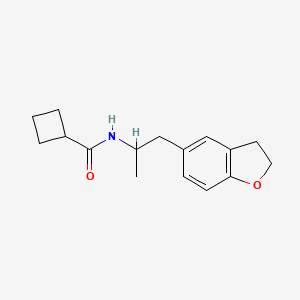
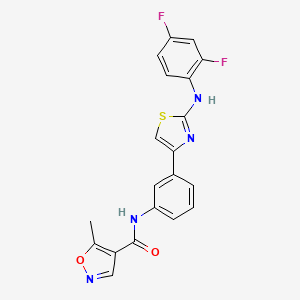
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2597523.png)
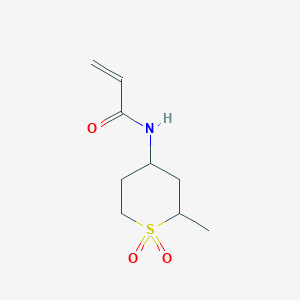
![N-(1-cyano-2,2-dimethylpropyl)-2-[(2-methylcyclohexyl)oxy]acetamide](/img/structure/B2597530.png)
![methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate dihydrochloride](/img/structure/B2597531.png)
![ethyl 4-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2597534.png)
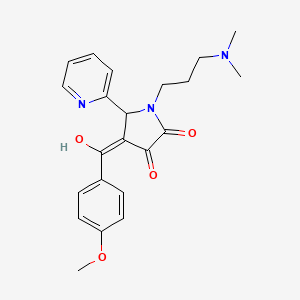
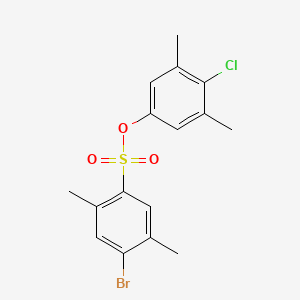
![N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE](/img/structure/B2597537.png)

